2-(4-(4-Fluorophenylsulfonamido)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
This compound is a derivative of benzo[b]thiophene-2-carboxamide . It is known by the registry number ZINC000009714800 . Thiophene-based analogs, like this compound, have been of interest to a growing number of scientists as potential biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of the compound includes a sulfur-containing bicyclic ring and an amide-linked furan or a 2-carbonyl propionic acid offering two oxygen atoms as H-bond acceptors .Chemical Reactions Analysis
The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Scientific Research Applications
Enzyme Inhibition and Therapeutic Potential
- Carbonic Anhydrase Inhibitors for Glaucoma Treatment : Certain benzo[b]thiophene sulfonamide derivatives have been investigated for their efficacy as inhibitors of ocular carbonic anhydrase, demonstrating potential utility in treating glaucoma. These compounds were among the most potent ocular hypotensive agents tested in animal models, highlighting their therapeutic promise (Graham et al., 1989).
Antimicrobial Activity
- Antimicrobial Screening of Benzothiazole and Sulphonamide Compounds : Novel compounds synthesized from 3-chloro-4fluoro aniline, including those comprising sulfonamido thiazole, have shown promising antimicrobial activities. This study underscores the therapeutic potential of these compounds against a variety of microbial pathogens (Jagtap et al., 2010).
Therapeutic Applications in Disease Treatment
- Urokinase Inhibition for Cancer Therapy : Novel 4-substituted benzo[b]thiophene-2-carboxamidines were synthesized and identified as potent and selective inhibitors of urokinase-type plasminogen activator (uPA), suggesting their utility in cancer therapy due to their significant inhibition of a key enzyme involved in tumor progression (Bridges et al., 1993).
Miscellaneous Applications
- Selective Detection Techniques : The development of a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols using sulfonamide groups demonstrates the chemical versatility of these compounds in selective detection techniques relevant to environmental and biological sciences (Wang et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interaction of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiophene derivatives, it is likely that multiple pathways could be affected
Future Directions
Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis, properties, and potential applications of these compounds.
Properties
IUPAC Name |
2-[[4-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O4S2/c23-14-7-11-16(12-8-14)32(29,30)26-15-9-5-13(6-10-15)21(28)25-22-19(20(24)27)17-3-1-2-4-18(17)31-22/h5-12,26H,1-4H2,(H2,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLVDCIRVVFNJGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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